(2-Amino-6-iodophenyl)methanol
Overview
Description
(2-Amino-6-iodophenyl)methanol is an organic compound with the molecular formula C7H8INO It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzene ring, along with a hydroxyl group (-OH) attached to a methylene group
Mechanism of Action
Target of Action
It is known that β-amino acids, which are structural fragments of this compound, are intermediates in organic, bioorganic, medical, and peptide chemistry . They are found in many compounds including peptides, coenzymes, antibiotics, and alkaloids .
Biochemical Pathways
, it is known that β-amino acids and their derivatives can participate in a variety of biochemical processes. For instance, β-lactams, which are derivatives of β-amino acids, are present in antibiotics, human leukocyte elastase inhibitors, and cholesterol uptake inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-iodophenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the amino and hydroxyl groups. One common method involves the iodination of 2-nitrophenylmethanol, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of iodine and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 2-Amino-6-iodobenzaldehyde.
Reduction: 2-Amino-6-iodoaniline.
Substitution: 2-Amino-6-azidophenylmethanol.
Scientific Research Applications
(2-Amino-6-iodophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine atom, which can be used in radiolabeling studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromophenylmethanol: Similar structure but with a bromine atom instead of iodine.
2-Amino-6-chlorophenylmethanol: Similar structure but with a chlorine atom instead of iodine.
2-Amino-6-fluorophenylmethanol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
(2-Amino-6-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and different reactivity compared to its bromine, chlorine, and fluorine analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Properties
IUPAC Name |
(2-amino-6-iodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVVIQQVYLYNCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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